5-pyridin-2-yl-1,2-oxazol-3-one 5-pyridin-2-yl-1,2-oxazol-3-one
Brand Name: Vulcanchem
CAS No.: 119522-93-9
VCID: VC20843275
InChI: InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h1-5H,(H,10,11)
SMILES: C1=CC=NC(=C1)C2=CC(=O)NO2
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

5-pyridin-2-yl-1,2-oxazol-3-one

CAS No.: 119522-93-9

Cat. No.: VC20843275

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

5-pyridin-2-yl-1,2-oxazol-3-one - 119522-93-9

Specification

CAS No. 119522-93-9
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 5-pyridin-2-yl-1,2-oxazol-3-one
Standard InChI InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Standard InChI Key LZGQZEHMNBJMQN-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC(=O)NO2
Canonical SMILES C1=CC=NC(=C1)C2=CC(=O)NO2

Introduction

Structural Characteristics and Basic Properties

5-Pyridin-2-yl-1,2-oxazol-3-one represents a heterocyclic compound featuring a 1,2-oxazol-3-one core structure with a pyridin-2-yl group at the 5-position. The compound belongs to the broader class of 1,2-oxazol-ones, which are five-membered heterocycles containing adjacent oxygen and nitrogen atoms in positions 1 and 2, with a carbonyl group at position 3.

The basic structure consists of two key components: the 1,2-oxazol-3-one ring system and the pyridin-2-yl substituent. This creates a molecule with multiple heteroatoms that can participate in hydrogen bonding and other interactions. Based on structural analysis of related compounds, we can predict several key properties of 5-pyridin-2-yl-1,2-oxazol-3-one.

Predicted Physicochemical Properties

Based on structural similarities to compounds like 1,2-oxazol-5-ones described in the literature, the following properties can be estimated for 5-pyridin-2-yl-1,2-oxazol-3-one:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC8H6N2O2Structural analysis
Molecular Weight~162 g/molCalculated from molecular formula
Hydrogen Bond Acceptors4N and O atoms in structure
Hydrogen Bond Donors0-1 (depending on tautomeric form)NH in potential tautomeric forms
LogP~1.0-2.0Comparison with similar structures
AppearanceCrystalline solidTypical for similar heterocycles

The compound likely exhibits amphoteric behavior due to the presence of both basic (pyridine nitrogen) and acidic (oxazolone) moieties. This characteristic would influence its solubility profile and chemical reactivity.

Related Compounds and Structural Comparisons

Several structurally related compounds provide insights into the potential properties and behaviors of 5-pyridin-2-yl-1,2-oxazol-3-one. These structural analogs help establish a framework for understanding our target compound.

Comparison with N-(5-methyl-1,2-oxazol-3-yl)-2-[(pyridin-2-yl)sulfanyl]acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[(pyridin-2-yl)sulfanyl]acetamide represents a related structure containing both a 1,2-oxazole ring and a pyridin-2-yl moiety, though with different connectivity. This compound has a molecular weight of 249.29 g/mol, a logP of 1.8215, and contains 6 hydrogen bond acceptors and 1 hydrogen bond donor . Key differences include the presence of a sulfur atom and an acetamide linker, which would affect the electronic distribution and hydrogen bonding capabilities compared to 5-pyridin-2-yl-1,2-oxazol-3-one.

Relationship to 1,2-Oxazol-5-ones

The literature indicates that 1,2-oxazol-5-ones (isomeric to our target compound with the carbonyl at position 5) exhibit significant pharmacological activity, including anti-inflammatory, anti-cancer, and applications in treating central nervous system disorders . These compounds serve as useful synthetic intermediates for the preparation of other heterocyclic compounds and have attracted considerable attention in medicinal chemistry . By extension, 5-pyridin-2-yl-1,2-oxazol-3-one may exhibit similar biological properties, potentially enhanced by the pyridine moiety.

Structural Comparison with Pyridine-Containing Heterocycles

Comparison with 1-(5-pyridin-3-yl-1,3-oxazol-2-yl)prop-2-en-1-one provides additional insights. This compound, with a molecular formula of C11H8N2O2 and molar mass of 200.19 g/mol, contains a pyridine ring attached to an oxazole structure . The key differences lie in the position of the pyridine attachment (3-position vs. 2-position) and the oxazole regiochemistry (1,3-oxazole vs. 1,2-oxazole). These differences would impact the electronic distribution, reactivity patterns, and potential applications.

StepReagentsConditionsExpected Intermediate/Product
1Pyridine-2-carboxaldehyde + hydroxylamineEtOH, rtPyridine-2-carboxaldehyde oxime
2Oxime + chloroacetyl chlorideBase, THF, 0°C to rtN-acylated oxime
3CyclizationBase, reflux5-pyridin-2-yl-1,2-oxazol-3-one

This proposed scheme would require experimental validation but represents a plausible approach based on known chemistry of related systems.

Predicted Reactivity and Chemical Behavior

The reactivity of 5-pyridin-2-yl-1,2-oxazol-3-one can be predicted based on the general reactivity patterns of oxazolones and pyridine derivatives.

Key Reactive Sites

The compound likely exhibits several reactive sites:

  • The carbonyl group at position 3 would be susceptible to nucleophilic attack

  • The C=N bond might participate in cycloaddition reactions

  • The pyridine nitrogen would function as a base and potential coordination site for metals

  • The C-H at position 4 might exhibit acidity depending on the electronic distribution

Analytical Considerations and Characterization

NMR Spectroscopy

Predicted 1H NMR features would include:

  • A singlet for the C-H at position 4 of the oxazolone ring (likely δ 6.5-7.5 ppm)

  • Complex signals for the pyridine protons (likely δ 7.0-9.0 ppm)

Infrared Spectroscopy

Expected IR absorption bands would include:

  • C=O stretching (approximately 1750-1780 cm-1)

  • C=N stretching (approximately 1620-1650 cm-1)

  • Aromatic C=C stretching from the pyridine ring (approximately 1400-1600 cm-1)

Crystallographic Considerations

Based on crystal structures of related heterocycles, 5-pyridin-2-yl-1,2-oxazol-3-one might form monoclinic or orthorhombic crystals with potential for intermolecular hydrogen bonding interactions through the carbonyl and pyridine nitrogen . These interactions would influence physical properties such as melting point and solubility.

Future Research Directions

Several promising avenues for future research on 5-pyridin-2-yl-1,2-oxazol-3-one can be identified:

Synthetic Optimization

Development of efficient and scalable synthetic routes to 5-pyridin-2-yl-1,2-oxazol-3-one represents an important research direction. One-pot methodologies, potentially utilizing ultrasound irradiation as described for related heterocycles , might offer advantages in terms of reaction time and yield.

Structure-Activity Relationship Studies

Systematic modification of the basic structure could yield valuable information about structure-activity relationships. Potential modifications include:

  • Substitution at various positions on the pyridine ring

  • Replacement of the pyridine with other heterocycles

  • Functionalization at position 4 of the oxazolone ring

Biological Evaluation

Comprehensive biological screening of 5-pyridin-2-yl-1,2-oxazol-3-one would help establish its potential therapeutic applications. Based on the activity of related compounds, testing should focus on:

  • Anti-inflammatory activity

  • Anti-cancer properties

  • Neurological effects, particularly on glutamatergic systems

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